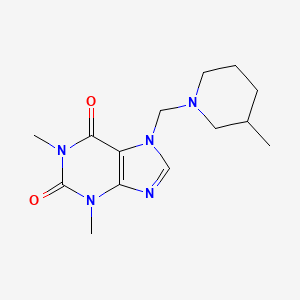

1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

描述

1,3-Dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a 1,3-dimethyl core and a (3-methylpiperidin-1-yl)methyl substituent at position 7 of the purine ring. The compound shares structural similarities with xanthine derivatives like theophylline and caffeine but is distinguished by its unique substitution pattern. The 3-methylpiperidinylmethyl group introduces a nitrogen-containing heterocycle, which may enhance interactions with biological targets such as enzymes or receptors . Synthesis methods for related compounds involve alkylation or coupling reactions at position 7 or 8, as seen in the preparation of NCT-501 and linagliptin .

属性

IUPAC Name |

1,3-dimethyl-7-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-10-5-4-6-18(7-10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGALOQGSDZBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1,3-Dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a purine core with various substituents that may influence its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C17H27N5O3 |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 851941-41-8 |

Structural Features

The structural features of this compound include:

- Purine Core : Essential for interaction with biological targets.

- Piperidine Substituent : May enhance receptor binding and enzyme inhibition.

- Dimethyl Groups : Potentially influence lipophilicity and bioavailability.

Research indicates that this compound may exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptor Interaction : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

- AChE Inhibition Study : A study published in MDPI evaluated derivatives similar to this compound for their AChE inhibitory activity. The results indicated that certain modifications could yield IC50 values as low as 0.089 µM against AChE, demonstrating significant potency in enzyme inhibition .

- Structure-Activity Relationship (SAR) : Research into the SAR of purine derivatives shows that substituents at specific positions can dramatically influence potency. For example, compounds with piperidine moieties have been associated with increased affinity for phosphoinositide 3-kinase (PI3K) .

- Anticancer Potential : Investigations have suggested that this compound may possess anticancer properties by inhibiting pathways involved in cell proliferation and survival. Further studies are needed to elucidate the precise mechanisms involved.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various derivatives of purine compounds, including this compound.

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| This compound | AChE Inhibition | 0.089 µM |

| Similar Purine Derivative | PI3K Inhibition | Varies |

| Other Purine Analog | Anticancer Activity | Requires further study |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparison

Key Structural Differences and Implications

Position 7 vs. Position 8 Substitutions: The target compound’s (3-methylpiperidin-1-yl)methyl group at position 7 contrasts with linagliptin’s quinazolinylmethyl group at position 1 and NCT-501’s isopentyl group at position 5. Substitutions at position 7 often influence target selectivity; for example, NCT-501’s isopentyl group enhances ALDH1A1 inhibition , while the target compound’s piperidinylmethyl group may favor interactions with aminergic receptors . Position 8 substitutions (e.g., linagliptin’s aminopiperidine or ZINC06444857’s imidazolylpropylamino) are critical for binding to enzymes like DPP-4 or Eg5 . The absence of a position 8 substituent in the target compound may limit its utility for these targets.

Heterocyclic Modifications :

- The 3-methylpiperidine moiety in the target compound introduces a rigid, lipophilic group compared to the flexible alkyl chains in RS-49014 . This rigidity could enhance blood-brain barrier penetration but reduce solubility.

- Pyridine or quinazoline substitutions (e.g., linagliptin, 3j) confer distinct electronic properties, affecting binding affinity and metabolic stability .

Biological Activity Trends :

- Piperidine/piperazine-containing compounds (e.g., RS-49014, NCT-501) often exhibit antihistaminic or enzyme-inhibitory activities due to their basic nitrogen atoms, which facilitate ionic interactions with targets .

- Caffeine derivatives with position 8 substitutions (e.g., 3j) lose CNS activity but retain analgesia, highlighting the role of substitution position in modulating pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。